molecular formula C11H11NS B3145781 (5-Phenylthiophen-2-yl)methanamine CAS No. 58163-25-0

(5-Phenylthiophen-2-yl)methanamine

Cat. No. B3145781
CAS RN: 58163-25-0
M. Wt: 189.28 g/mol
InChI Key: PKRPFYKLLXGKDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study has shown that an atom-economical approach was developed to synthesize site-specific substituted 5-phenylthiophen-2-amine from simple and commercially available starting materials, namely, α-trifluoromethyl ketones and 5-phenylthiophen-2-amine .


Molecular Structure Analysis

The molecular formula of “(5-Phenylthiophen-2-yl)methanamine” is C11H11NS . The molecular weight is 189.27700 .


Chemical Reactions Analysis

The compound has been involved in a trifluoromethyl hydroxyalkylation reaction . This reaction was carried out using α-trifluoromethyl ketones and 5-phenylthiophen-2-amine .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry: SIRT2 Inhibition

(5-Phenylfuran-2-yl)methanamine: derivatives have been investigated as potential inhibitors of human sirtuin 2 (SIRT2) . SIRT2 is a promising drug target implicated in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. Researchers have identified a compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid , which inhibits SIRT2 activity by 63% at 100 μM and 35% at 10 μM. Further structure-activity relationship (SAR) studies led to the discovery of a more potent compound, 25 , with an IC50 value of 2.47 μM—outperforming AGK2 (IC50 = 17.75 μM). Notably, compound 25 also exhibits improved water solubility .

Mechanism of Action

While the exact mechanism of action for “(5-Phenylthiophen-2-yl)methanamine” is not specified in the search results, a related compound, “(5-Phenylfuran-2-yl)methanamine” derivatives, has been identified as new human Sirtuin 2 inhibitors . Sirtuin 2 is a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Safety and Hazards

The safety information for “(5-Phenylthiophen-2-yl)methanamine” indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include “Harmful if swallowed”, “Causes skin irritation”, “Causes serious eye irritation”, “Harmful if inhaled”, and "May cause respiratory irritation" .

Future Directions

The future directions for “(5-Phenylthiophen-2-yl)methanamine” could involve further exploration of its applications in organic synthesis, drug discovery, and material science. Additionally, the development of more potent compounds through structure-activity relationship (SAR) analyses could be a promising direction .

properties

IUPAC Name

(5-phenylthiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPFYKLLXGKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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